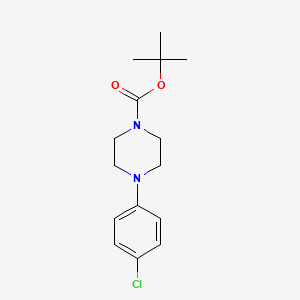

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Overview

Description

“Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 . It appears as a colorless to light yellow solid or oily liquid .

Synthesis Analysis

The synthesis of “this compound” involves two steps :Molecular Structure Analysis

The molecular weight of this compound is 296.8 . The SMILES string representation isO=C(OC(C)(C)C)N1CCN(C(C(Cl)=C2)=CC=C2N)CC1 . Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 296.8 . It has a predicted density of 1.155±0.06 g/cm3 . The predicted boiling point is 396.5±42.0 °C .Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazine derivatives, including this compound, serve as valuable building blocks in drug discovery. Researchers have explored their potential as intermediates for synthesizing novel organic compounds. The conformational flexibility of the piperazine ring, along with its polar nitrogen atoms, allows for favorable interactions with macromolecules. Specifically, this compound has shown promise in the following areas:

- Antibacterial Activity : Preliminary studies indicate moderate antibacterial activity against several microorganisms .

- Antifungal Activity : It exhibits antifungal properties .

- Anticancer Potential : Piperazine-based compounds have been investigated for their anticancer effects .

- Antiparasitic Properties : Some piperazine derivatives demonstrate antiparasitic activity .

- Antihistamine and Antidepressant Activities : These compounds may also have effects on histamine receptors and mood regulation .

Organic Synthesis

The tert-butyl group in this compound makes it amenable to further modification. Researchers have utilized it as a key intermediate in the synthesis of diverse organic molecules, including:

Crizotinib Precursor

This compound serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy .

Crystallography and Structural Studies

The single crystal X-ray diffraction analysis of this compound revealed its linear shape with an extended ethyl acetate moiety. Understanding its crystal structure aids in designing related molecules for specific applications .

Building Block for Novel Materials

Researchers have explored the incorporation of piperazine rings in materials science. By modifying the piperazine scaffold, they can tailor properties such as solubility, alkality, and hydrogen bonding capacity .

Chemical Biology and Target Identification

Investigating the interactions of this compound with biological macromolecules can provide insights into its mode of action and potential therapeutic targets.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds such as piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Piperazine derivatives, in general, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

It has been noted that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJPILHSLHTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)